Phenylalanine amide is a natural product found in Aspergillus with data available.
Phenylalanine amide
CAS No.: 5241-58-7
Cat. No.: VC21543410
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5241-58-7 |
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Molecular Formula | C9H12N2O |
Molecular Weight | 164.20 g/mol |
IUPAC Name | (2S)-2-amino-3-phenylpropanamide |
Standard InChI | InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 |
Standard InChI Key | OBSIQMZKFXFYLV-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)N)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)N |
Chemical Structure and Properties
Phenylalanine amide is characterized by the molecular formula C₉H₁₂N₂O with an average molecular weight of 164.2044 Da and a monoisotopic molecular weight of 164.094963016 Da . The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanamide, reflecting its stereochemistry and functional groups .
The chemical structure features:
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An amino group (-NH₂) at the alpha carbon position
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A phenyl group attached via a methylene (-CH₂-) linker
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An amide group (-CONH₂) replacing the carboxylic acid of phenylalanine
The compound belongs to several chemical classification categories including:
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Alpha amino acid amides
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Amphetamines and derivatives
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Aralkylamines
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Fatty amides
Table 1. Physical and Chemical Properties of Phenylalanine Amide
Synthesis Methods
The synthesis of phenylalanine amide and its derivatives has been extensively documented in scientific literature. A common approach involves amide bond formation using coupling reagents with protected phenylalanine precursors.
One well-established method for synthesizing phenylalanine amide derivatives involves:
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Reaction of N-tert-butyloxycarbonyl (Boc) protected phenylalanine with an appropriate amine
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Using coupling reagents such as T3P® (propanephosphonic acid anhydride) in the presence of pyridine
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Subsequent removal of the Boc protecting group
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Introduction of desired functional groups through additional coupling reactions
A critical consideration during the synthesis is the preservation of stereochemistry, as racemization can occur during amide coupling reactions. Research has shown that the α-H atom of phenylalanine can be abstracted under basic conditions present during coupling, potentially leading to stereochemical inversion. To minimize this risk, milder coupling methods using T3P or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been developed .
Analysis of the stereochemical purity of synthesized products typically employs techniques such as chiral HPLC, with recent studies demonstrating enantiomeric excess (ee) values exceeding 99% for properly synthesized phenylalanine amide derivatives .
Biological Functions
Phenylalanine amide exhibits several notable biological functions that make it relevant for both research and therapeutic applications. The compound serves as a substrate or modulator for various biological processes:
Neurotransmitter Precursor
Similar to its parent compound phenylalanine, the amide derivative can function as a precursor to neurotransmitters, potentially influencing brain chemistry and neurological function . This property forms the basis for its investigation in mood and cognitive enhancement applications.
Receptor Interactions
Phenylalanine amide has demonstrated activity as an inhibitor of the Substance-P receptor (TACR1) . The Substance-P receptor is involved in pain signaling, inflammation, and various neurological processes, making this interaction potentially significant for therapeutic development.
Role in Electron Transfer
Research has revealed that phenylalanine residues, including those in amide derivatives, can participate in long-distance electron hole transfer through peptides. This process is facilitated by the stabilization of the phenylalanine radical cation through neighboring amide carbonyl groups. This finding has implications for understanding electron transfer mechanisms in protein structures and biological systems .
Metabolic Pathways
As a derivative of the essential amino acid phenylalanine, the amide form interacts with various metabolic pathways. Phenylalanine is a precursor to tyrosine, which serves as the substrate for melanin production, linking these compounds to pigmentation processes .
Applications in Research and Industry
Phenylalanine amide finds applications across multiple sectors due to its unique properties and biological activities.
Pharmaceutical Applications
The compound and its derivatives have demonstrated potential in pharmaceutical development for various conditions:
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As components in medications targeting mood disorders, anxiety, and depression through their influence on neurotransmitter pathways
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As inhibitors of the Substance-P receptor, with potential applications in pain management and inflammatory conditions
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In antimicrobial formulations, particularly against mycobacterial infections
Notably, certain phenylalanine amide derivatives have shown significant activity against Mycobacterium abscessus and other mycobacteria with minimum inhibitory concentrations in the submicromolar range .
Nutritional Supplements
Phenylalanine amide is incorporated into dietary supplements designed to:
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Enhance mood and cognitive function
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Support neurotransmitter production
Food Industry Applications
Within the food sector, phenylalanine amide serves as:
Cosmetic Industry
The compound is utilized in skincare formulations for:
Research Applications
In biochemical research, phenylalanine amide functions as:
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A model compound for studying protein synthesis
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A tool for investigating metabolic pathways
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A substrate for analyzing enzyme reactions
Recent Research Findings
Electron Transfer Properties
Recent studies have demonstrated that phenylalanine can function as a "relay amino acid" for long-distance electron hole transfer through peptides. This capability is attributed to the stabilization of the phenylalanine radical cation by neighboring amide carbonyl groups through neighboring-group effects. This finding has significant implications for understanding extracellular electron transfer mechanisms in conductive protein filaments of anaerobic bacteria during mineral respiration .
Antimicrobial Activity
Phenylalanine amide derivatives, particularly Nα-aroyl-N-aryl-phenylalanine amides (AAPs), have emerged as promising compounds with antimicrobial properties. Research has identified compounds with activity against clinically relevant pathogens including:
Structure-activity relationship studies have revealed that maintaining the phenylalanine side chain while modifying other moieties can enhance antimicrobial efficacy. For example, replacing a 2-thiophenoyl group with a 2-fluorobenzoyl moiety and substituting a morpholine ring with thiomorpholine 1,1-dioxide lowered the minimum inhibitory concentration against M. abscessus to submicromolar levels .
Table 2. Antimicrobial Activity of Selected Phenylalanine Amide Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration | Reference |
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MMV688845 | Mycobacterium abscessus | 6.25-12.5 μM | |
Modified AAP with 2-fluorobenzoyl | Mycobacterium abscessus | Submicromolar range |
Effects on Collagen Synthesis
α-Resorcylic acid–l-phenylalanine amide (α-RA-F) has been studied for its effects on collagen synthesis and matrix metalloproteinase expression in fibroblasts. Research indicates this compound may boost collagen production, suggesting potential applications in wound healing, anti-aging formulations, and treatments for conditions characterized by collagen deficiency .
Polymorphism Studies
Recent research has investigated the polymorphic nature of phenylalanine amide derivatives, particularly examining crystal and molecular structures using X-ray and electron diffraction techniques. These studies provide valuable insights into how structural modifications, such as N-aryl ortho cyano substitution, affect the compound's physical properties and potentially its biological activity .
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